

Comparative Cross-Reactivity Analysis of Anti-TIGIT Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RTIL 13

Cat. No.: B15569882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a critical immune checkpoint inhibitor. Understanding the species-specific binding characteristics of these antibodies is paramount for the preclinical evaluation and clinical translation of novel cancer immunotherapies. This document summarizes quantitative binding data, details common experimental protocols for assessing cross-reactivity, and visualizes the TIGIT signaling pathway and experimental workflows.

Data Presentation: Cross-Reactivity of Anti-TIGIT Monoclonal Antibodies

The following table summarizes the binding affinities and functional activities of several prominent anti-TIGIT monoclonal antibodies across different species. This data has been compiled from various public sources, including scientific literature and patent filings.

Antibody Clone/Name	Target Species	Assay Type	Quantitative Metric (e.g., K _D , EC ₅₀ , IC ₅₀)	Reference
Tiragolumab	Human	Surface Plasmon Resonance	K _D : 130 pM	[1]
Human	Cell-based ELISA (CHO-hTIGIT)	EC ₅₀ : ~1.3 nM	[2]	
Cynomolgus Monkey	Cell-based ELISA (CHO-cynoTIGIT)	EC ₅₀ : ~13 nM	[2]	
Vibostolimab	Human	Surface Plasmon Resonance	K _D : 130 pM	[1]
Human	Cell-based ELISA (CHO-hTIGIT)	Dose-dependent binding confirmed	[1]	
Cynomolgus Monkey	Hybridoma Screening	Binding confirmed	[1]	
Domvanalimab	Human	Not specified	Binds human TIGIT	[3]
Cynomolgus Monkey	Not specified	Cross-reactivity not explicitly stated		
Clone 18G10 (murine surrogate)	Mouse	Not specified	Functional surrogate for Vibostolimab	
AK126	Human	ELISA, Fortebio, FACS	Binds with comparative affinity to AK113	[4]

Cynomolgus Monkey	ELISA	Binds to cynomolgus TIGIT	[4]	
AK113	Human	ELISA, Fortebio, FACS	Binds with comparative affinity to AK126	[4]
Cynomolgus Monkey	ELISA	Binds only to monkey TIGIT	[4]	
Novel Antagonistic Antibody (undisclosed)	Human	Flow Cytometry (293T-hTIGIT)	EC ₅₀ : 0.45 nM	[2]
Cynomolgus Monkey	Flow Cytometry (293T-cynoTIGIT)	EC ₅₀ : 2.6 nM	[2]	
Human	Ligand Blocking FACS (vs. CD155)	IC ₅₀ : 1 nM	[2]	
Various Clones	Human, Cynomolgus Monkey, Mouse	ForteBio	25 out of 65 clones bound to all three species	[5]

Note: Data for some antibodies and species may not be publicly available. The table will be updated as more information becomes accessible.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are representative protocols for common immunoassays used in these studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol outlines an indirect ELISA to determine the binding of an anti-TIGIT antibody to TIGIT protein from different species.

a. Materials:

- Recombinant TIGIT proteins (Human, Cynomolgus Monkey, Mouse, etc.)
- High-binding 96-well microplates
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
- Primary anti-TIGIT antibody (test antibody)
- HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
- TMB Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Microplate reader

b. Protocol:

- Coating: Dilute recombinant TIGIT proteins from different species to 1-5 µg/mL in Coating Buffer. Add 100 µL/well to the microplate and incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
- Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the primary anti-TIGIT antibody in Blocking Buffer. Add 100 µL of each dilution to the respective

wells and incubate for 2 hours at room temperature.

- Secondary Antibody Incubation: Wash the plate three times. Add 100 μ L of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature, protected from light.
- Detection: Wash the plate five times. Add 100 μ L of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the TIGIT protein of each species.

Flow Cytometry for Cell-Surface Binding Cross-Reactivity

This protocol is designed to assess the binding of an anti-TIGIT antibody to TIGIT expressed on the surface of cells from different species.

a. Materials:

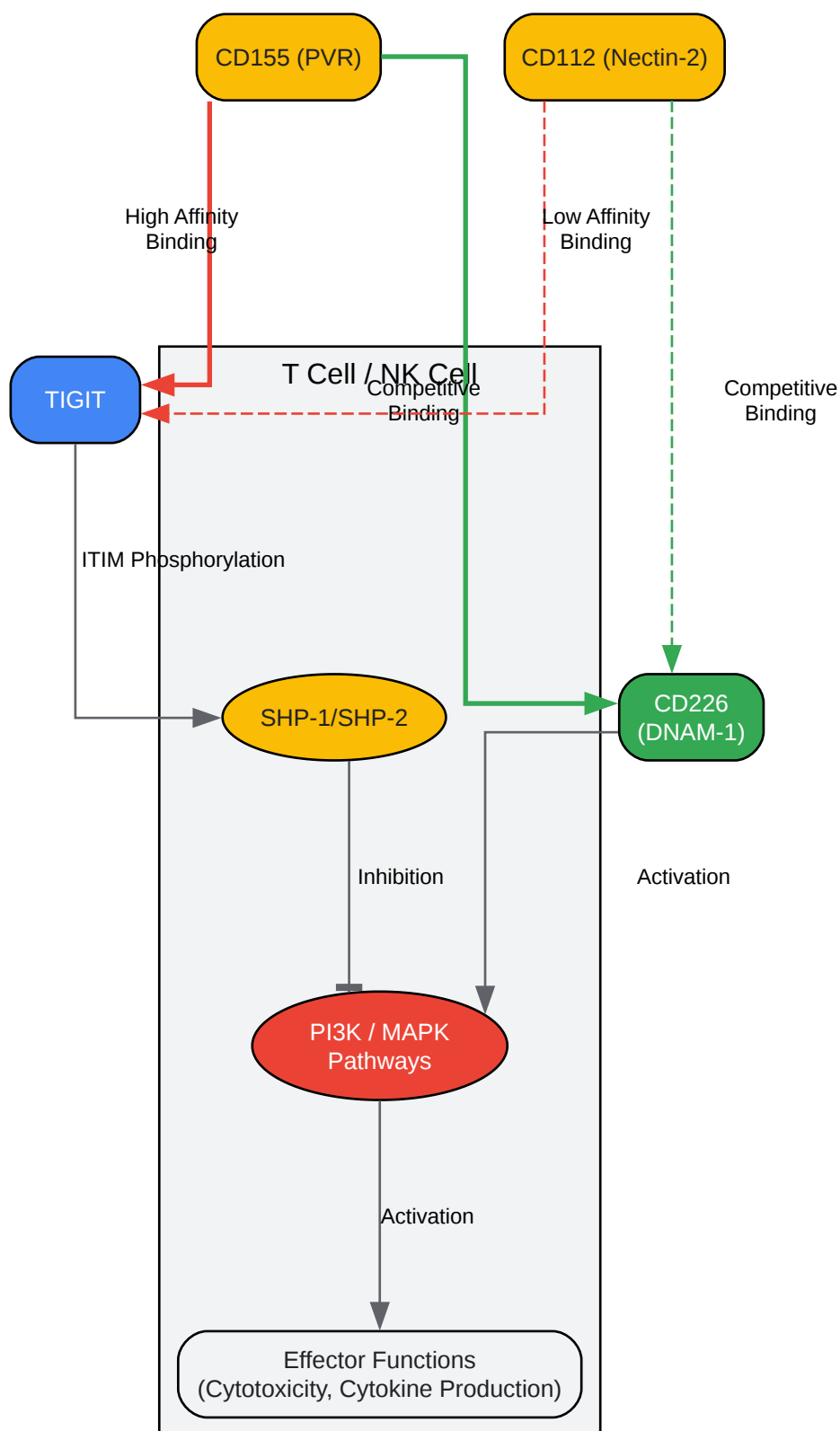
- Cell lines or primary cells expressing TIGIT from different species (e.g., human, cynomolgus monkey, mouse lymphocytes)
- FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc Block (to prevent non-specific binding to Fc receptors)
- Fluorochrome-conjugated primary anti-TIGIT antibody or an unconjugated primary antibody with a corresponding fluorochrome-conjugated secondary antibody.
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

b. Protocol:

- **Cell Preparation:** Prepare a single-cell suspension of the target cells at a concentration of 1×10^6 cells/mL in ice-cold FACS Buffer.
- **Fc Blocking:** Add Fc Block to the cell suspension according to the manufacturer's instructions and incubate for 10-15 minutes on ice.
- **Primary Antibody Staining:** Add the anti-TIGIT antibody at a pre-titrated optimal concentration to the cells. Incubate for 30 minutes on ice in the dark.
- **Washing:** Wash the cells twice with 1-2 mL of ice-cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
- **Secondary Antibody Staining (if applicable):** If using an unconjugated primary antibody, resuspend the cells in 100 μ L of FACS Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
- **Final Wash and Resuspension:** Wash the cells twice as described in step 4. Resuspend the final cell pellet in 300-500 μ L of FACS Buffer.
- **Data Acquisition:** Add a viability dye just before analysis. Acquire data on a flow cytometer, collecting a sufficient number of events. Analyze the median fluorescence intensity (MFI) of the TIGIT-positive cell population for each species to quantify and compare the binding of the antibody.

Mandatory Visualizations

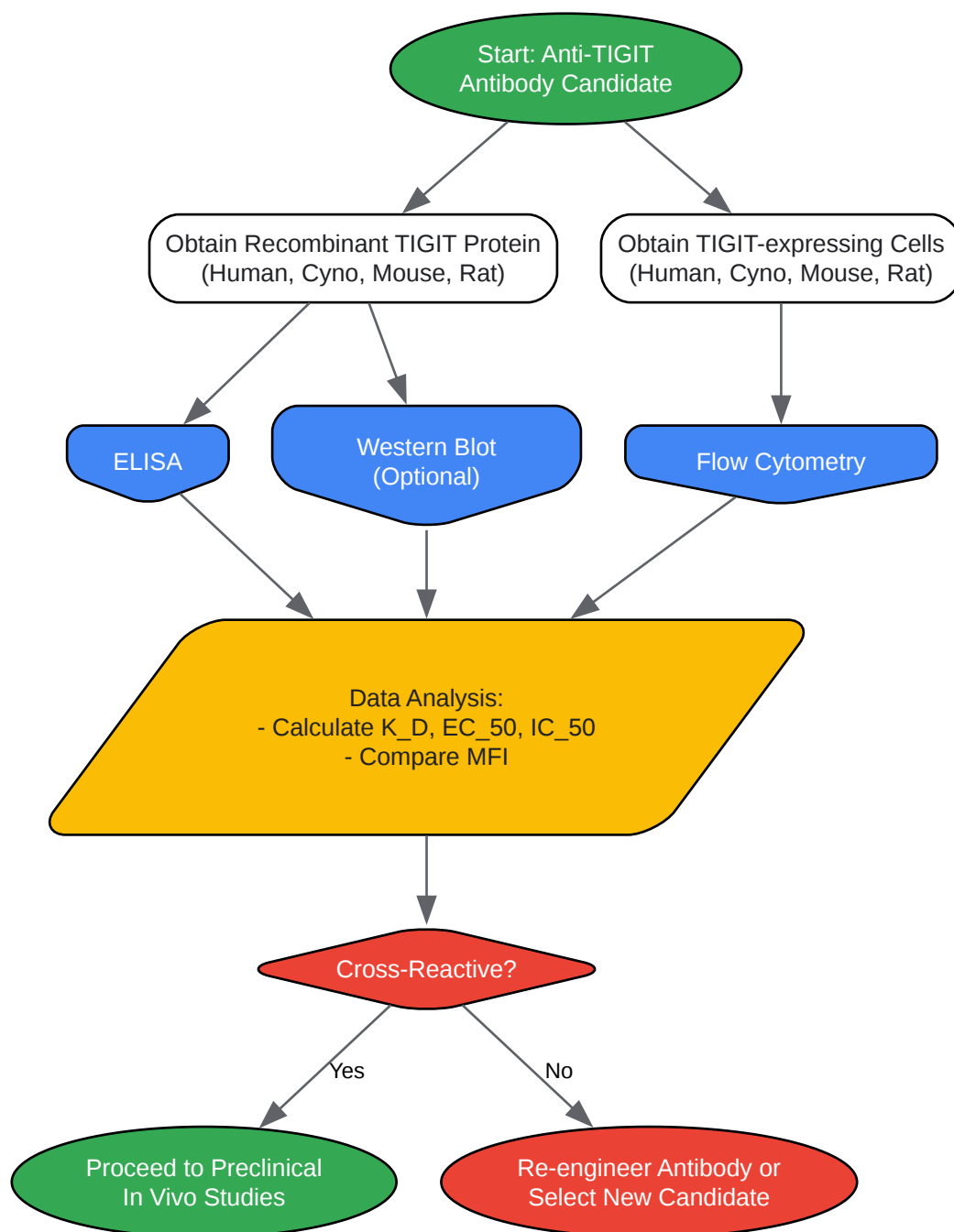
TIGIT Signaling Pathway



[Click to download full resolution via product page](#)

Caption: TIGIT signaling pathway illustrating competitive ligand binding and downstream inhibitory effects.

Experimental Workflow for Antibody Cross-Reactivity Assessment



[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the species cross-reactivity of a candidate antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological and structural characterization of vibostolimab, a novel anti-TIGIT blocking antibody for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gilead Sciences, Inc. - Gilead and Arcus Announce Anti-TIGIT Domvanalimab Continues to Demonstrate Consistent Improvement in Progression-Free Survival in Non-Small Cell Lung Cancer Study [investors.gilead.com]
- 4. jtc.bmj.com [jtc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of Anti-TIGIT Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569882#cross-reactivity-studies-of-rttl-13-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com